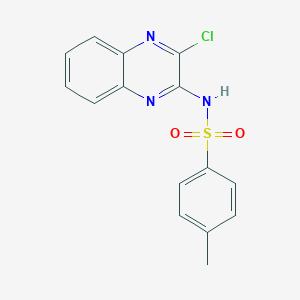

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide typically involves the condensation of quinoxaline hydrazides with various aryl sulfonyl chlorides . The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction may involve heating the mixture of reactants in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the quinoxaline ring.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which may alter the functional groups present on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents on the quinoxaline ring, while oxidation and reduction reactions may result in the formation of quinoxaline derivatives with altered functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide has been investigated for its anticancer properties. Studies have shown that quinoxaline derivatives exhibit significant inhibitory effects against various cancer cell lines. For instance, compounds derived from quinoxaline structures have demonstrated IC50 values indicating effective growth inhibition in human colon carcinoma (HCT116) and liver cancer (HepG2) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | TBD |

| This compound | HepG2 | TBD |

Mechanism of Action

The exact mechanism of action for this compound remains to be fully elucidated. However, quinoxaline derivatives are known to interact with various biological targets, potentially leading to apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins .

Biological Research

Antimicrobial Properties

Research has indicated that quinoxaline derivatives, including this compound, exhibit antimicrobial activity against a range of bacteria and fungi. For example, studies reported significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as an antibacterial agent .

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 14 | 50 |

| Escherichia coli | 15 | 50 |

Proteomics Research

In proteomics, this compound can serve as a tool to study protein interactions and functions due to its ability to modify biological pathways. Quinoxaline derivatives are often utilized in the development of assays that assess enzyme activities, particularly those involved in cancer metabolism.

Industrial Chemistry

Synthesis Applications

this compound is utilized as a reagent in organic synthesis. Its structure allows for the formation of various derivatives through substitution reactions, making it a versatile building block in the development of new chemical entities .

Case Studies

- Anticancer Study : A recent study synthesized several quinoxaline derivatives, including this compound, and evaluated their anticancer activities against multiple cell lines. The results indicated promising activity with specific derivatives showing enhanced potency compared to traditional chemotherapeutics .

- Antimicrobial Evaluation : A comprehensive evaluation of various quinoxaline sulfonamides was conducted to assess their antibacterial properties. The study highlighted the effectiveness of this compound against resistant strains of bacteria, suggesting its potential application in developing new antibiotics .

Wirkmechanismus

The mechanism of action of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects . For example, it has been shown to inhibit phospholipase A2 and α-glucosidase, which are involved in inflammatory and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide include:

- N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide

- N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a chloro group on the quinoxaline ring and a methyl group on the benzenesulfonamide moiety. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Biologische Aktivität

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological properties.

Structure and Synthesis

The compound is a derivative of quinoxaline, which is known for its diverse biological activities. The synthesis typically involves the reaction of 3-chloroquinoxaline with 4-methylbenzenesulfonamide, resulting in a sulfonamide derivative that exhibits enhanced pharmacological properties.

This compound acts primarily through the inhibition of specific signaling pathways that are crucial for cell proliferation and survival:

- PI3K/Akt/mTOR Pathway : This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and hinder their proliferation .

- Caspase Activation : The compound promotes the activation of caspases, particularly caspase-3 and caspase-9, leading to programmed cell death in various cancer cell lines. This mechanism is critical for its anticancer activity .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against different cancer cell lines. The following table summarizes key findings from recent research:

These findings indicate that the compound exhibits potent cytotoxic effects across multiple cancer types, highlighting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its efficacy varies depending on the structure of the target microorganism:

- Antileishmanial Activity : The compound has shown moderate antileishmanial activity with an IC50 value comparable to standard treatments .

- Antifungal Activity : It has also been evaluated for antifungal properties, demonstrating effectiveness against specific fungal strains .

Case Studies

A notable case study involved the treatment of HepG2 liver cancer cells with this compound. The study found that treatment led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Another study focused on its effects on HeLa cells, where it was observed that the compound not only inhibited cell proliferation but also caused significant cell cycle arrest, further supporting its potential as a therapeutic agent against cervical cancer .

Eigenschaften

IUPAC Name |

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-10-6-8-11(9-7-10)22(20,21)19-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPCPLUKDJWCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350392 | |

| Record name | N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4029-41-8 | |

| Record name | N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.